6-bromo-5,7-dimethyl-4aH-quinolin-4-one
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Overview
Description
6-Bromo-5,7-dimethyl-4aH-quinolin-4-one is a quinoline derivative, a class of compounds known for their diverse applications in medicinal and industrial chemistry Quinoline derivatives are heterocyclic aromatic compounds containing a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5,7-dimethyl-4aH-quinolin-4-one typically involves the bromination of 5,7-dimethylquinolin-4-one. This can be achieved by reacting 5,7-dimethylquinolin-4-one with bromine in the presence of a suitable solvent such as nitrobenzene . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of environmentally benign solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5,7-dimethyl-4aH-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
6-Bromo-5,7-dimethyl-4aH-quinolin-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-bromo-5,7-dimethyl-4aH-quinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core structure but differ in their functional groups.
Quinoline N-oxides: Oxidized derivatives of quinoline with different chemical properties.
Substituted quinolines: Various quinoline derivatives with different substituents at different positions
Uniqueness
The specific substitution pattern also influences its chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H10BrNO |
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Molecular Weight |
252.11 g/mol |
IUPAC Name |
6-bromo-5,7-dimethyl-4aH-quinolin-4-one |
InChI |
InChI=1S/C11H10BrNO/c1-6-5-8-10(7(2)11(6)12)9(14)3-4-13-8/h3-5,10H,1-2H3 |
InChI Key |
CJSKXBMHMHSLDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=CC(=O)C2C(=C1Br)C |
Origin of Product |
United States |
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